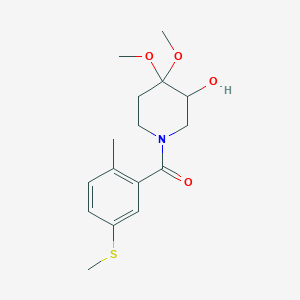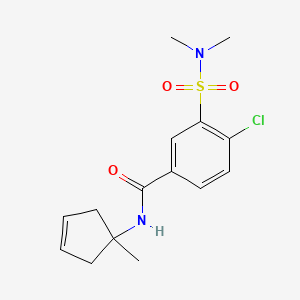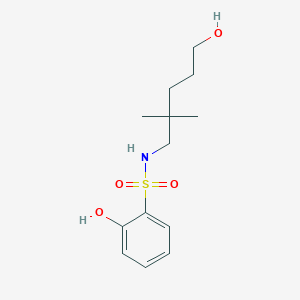![molecular formula C15H21N7O2 B6750621 ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750621.png)
ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a combination of several functional groups, including an amino group, a triazole ring, a piperidine ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Final Coupling: The final step involves coupling the triazole, piperidine, and pyrimidine intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the triazole ring may yield dihydrotriazole derivatives.
科学的研究の応用
Ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or chemical processes.
作用機序
The mechanism of action of ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Piperidine derivatives: Compounds containing the piperidine ring, which may have similar chemical reactivity.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, which may have similar biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to unique chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-3-24-13(23)11-8-17-15(18-9(11)2)22-6-4-10(5-7-22)12-19-14(16)21-20-12/h8,10H,3-7H2,1-2H3,(H3,16,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRBSLYOFOEBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCC(CC2)C3=NC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B6750539.png)

![2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide](/img/structure/B6750565.png)
![[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B6750572.png)

![2-Ethyl-6-[[2-(methylsulfonylmethyl)anilino]methyl]phenol](/img/structure/B6750578.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide](/img/structure/B6750586.png)
![Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)

![Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B6750604.png)
![3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6750617.png)
![5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one](/img/structure/B6750618.png)
![2-[[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B6750627.png)
![Ethyl 4-methyl-2-[[1-(oxan-4-yl)piperidin-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B6750633.png)
